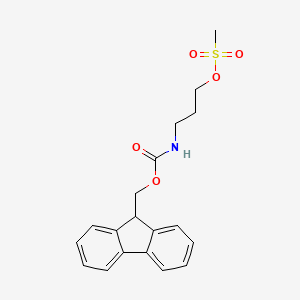
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propyl Methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propyl Methanesulfonate is a chemical compound with the molecular formula C19H21NO5S and a molecular weight of 375.44 g/mol . This compound is often used as an intermediate in the synthesis of various organic molecules, particularly in the field of medicinal chemistry and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propyl Methanesulfonate typically involves the reaction of 9H-Fluoren-9-ylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified using standard techniques like recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propyl Methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: It can be hydrolyzed to form the corresponding alcohol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a sulfone .
Aplicaciones Científicas De Investigación
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propyl Methanesulfonate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propyl Methanesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, which facilitates the formation of new chemical bonds. This property makes it useful in various synthetic applications .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-aminopropyloxy-3-DMT-glycerol: An intermediate used in the solid-phase synthesis of oligonucleotide-folate conjugates.
Fmoc-protected amino acids: Commonly used in peptide synthesis.
Uniqueness
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propyl Methanesulfonate is unique due to its specific structure, which combines the fluorenylmethoxycarbonyl (Fmoc) protecting group with a methanesulfonate leaving group. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C19H21NO5S |
|---|---|
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl methanesulfonate |
InChI |
InChI=1S/C19H21NO5S/c1-26(22,23)25-12-6-11-20-19(21)24-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18H,6,11-13H2,1H3,(H,20,21) |
Clave InChI |
RVGCKJXQUYAEAV-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid](/img/structure/B13845860.png)

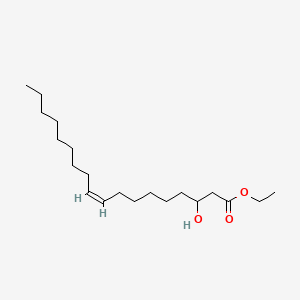
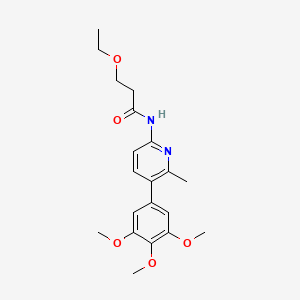
![[2-Hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate](/img/structure/B13845891.png)
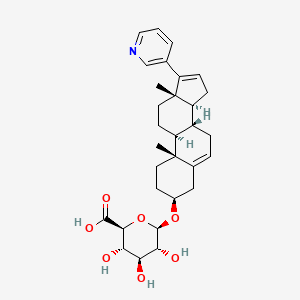
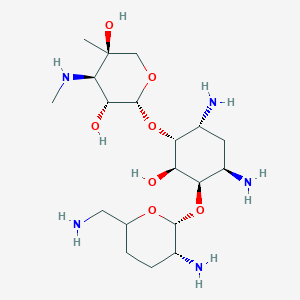
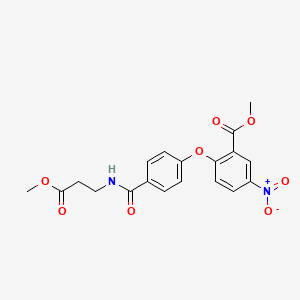

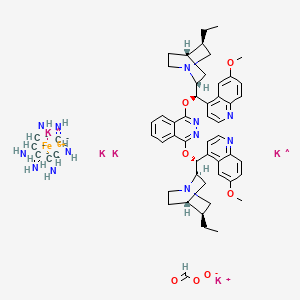
![(E)-(8S,9S,10S,13S,14S,17R)-17-Ethynyl-10-hydroperoxy-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl hex-3-enoate](/img/structure/B13845919.png)
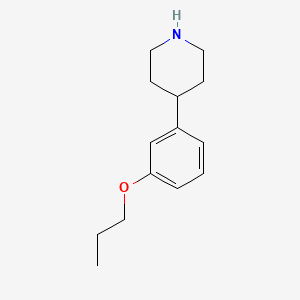
![3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine](/img/structure/B13845929.png)

